(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
Overview
Description
1-Pyrenebutyric acid N-hydroxysuccinimide ester is an aromatic chemical compound known for its applications in various scientific fields. It is a yellow solid that is soluble in chloroform, N,N-dimethylformamide, dimethyl sulfoxide, and methanol . This compound is often used in detecting nucleic acids, characterizing cyclodextrin-based polyrotaxanes, and immobilizing proteins .
Mechanism of Action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate is amine-containing molecules . This compound is an amine-reactive ester , which means it can react with amines to form amide bonds .
Mode of Action
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate interacts with its targets through a covalent linkage . The compound features both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules, while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins .
Pharmacokinetics
The compound is soluble in dmf (15 mg/ml) and dmso (5 mg/ml), suggesting it may have good bioavailability .
Result of Action
It has been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins , suggesting it may have applications in biosensing and diagnostics.
Action Environment
The compound is stable for at least 4 years when stored at -20°c , suggesting it has good stability under controlled conditions.
Biochemical Analysis
Biochemical Properties
The compound 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate is known to interact with amine-containing molecules . It features both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate involves its interaction with amine-containing molecules . The NHS group in the compound is easily displaced by these molecules, allowing it to bind to them . Additionally, the maleimide group in the compound is a thiol-specific covalent linker, which means it can bind to reduced cysteines in proteins .
Temporal Effects in Laboratory Settings
The stability of 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate is quite high, with a shelf life of over 4 years when stored at -20°C
Metabolic Pathways
Given its ability to interact with amine-containing molecules and reduced cysteines in proteins , it may be involved in various metabolic pathways.
Preparation Methods
The synthesis of 1-Pyrenebutyric acid N-hydroxysuccinimide ester typically involves the reaction of 1-Pyrenebutyric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere . The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Pyrenebutyric acid N-hydroxysuccinimide ester primarily undergoes substitution reactions. It acts as an activating reagent for carboxylic acids, facilitating the formation of amide bonds with amines . Common reagents used in these reactions include amines and coupling agents like dicyclohexylcarbodiimide. The major product formed from these reactions is the corresponding amide .
Scientific Research Applications
1-Pyrenebutyric acid N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Pyrenebutyric acid N-hydroxysuccinimide ester is similar to other N-hydroxysuccinimide esters, such as N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate. its unique structure, which includes a pyrene moiety, makes it particularly useful for applications involving fluorescence and the detection of nucleic acids . The pyrene group provides strong fluorescence properties, which are not present in other N-hydroxysuccinimide esters.
Similar Compounds
- N-Hydroxysuccinimide acetate
- N-Hydroxysuccinimide propionate
- N-Hydroxysuccinimide butyrate
This unique combination of properties makes 1-Pyrenebutyric acid N-hydroxysuccinimide ester a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNMDCCMCLUHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150902 | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114932-60-4 | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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